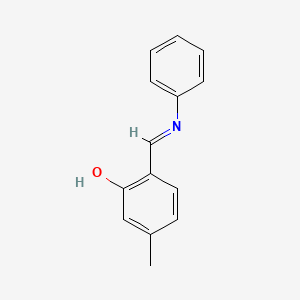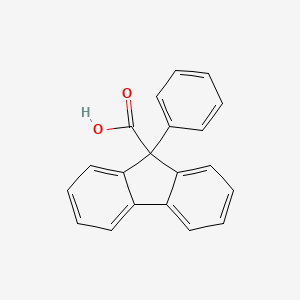
6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one is an organic compound characterized by a cyclohexadienone core with an anilinomethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one typically involves the condensation of aniline with a suitable cyclohexadienone precursor. One common method is the reaction of aniline with 3-methylcyclohexa-2,4-dien-1-one under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexadienol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexadienol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Anilinomethylidene derivatives of cyclic 1,3-dicarbonyl compounds: These compounds share a similar core structure but differ in their substituents and functional groups.
Cyclohexadienone derivatives: Compounds with similar cyclohexadienone cores but different substituents.
Uniqueness
6-(Anilinomethylidene)-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of an anilinomethylidene group and a cyclohexadienone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
20536-96-3 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-methyl-2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c1-11-7-8-12(14(16)9-11)10-15-13-5-3-2-4-6-13/h2-10,16H,1H3 |
InChI Key |
JLPFNMKERUBLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)


